molecular formula C22H22N2O3S B320189 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide

Cat. No.: B320189
M. Wt: 394.5 g/mol
InChI Key: LCTAPANZAPZGHP-UHFFFAOYSA-N
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Description

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.48668 g/mol . This compound is known for its unique structure, which includes an ethylanilino group, a sulfonyl group, and a phenylacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl iodide to form N-ethyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide is unique due to its specific ethylanilino group, which imparts distinct chemical properties and reactivity compared to similar compounds with different alkyl groups. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C22H22N2O3S/c1-2-24(20-11-7-4-8-12-20)28(26,27)21-15-13-19(14-16-21)23-22(25)17-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,23,25)

InChI Key

LCTAPANZAPZGHP-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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